molecular formula C11H18N2 B2955416 1-(2,4,5-Trimethylphenyl)ethylhydrazine CAS No. 91215-75-7

1-(2,4,5-Trimethylphenyl)ethylhydrazine

Cat. No.: B2955416
CAS No.: 91215-75-7
M. Wt: 178.279
InChI Key: OLBMMVGDWFEHAA-UHFFFAOYSA-N
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Description

1-(2,4,5-Trimethylphenyl)ethylhydrazine is a substituted hydrazine derivative featuring an ethylhydrazine moiety attached to a 2,4,5-trimethylphenyl aromatic ring. This compound is structurally characterized by three methyl groups at the 2-, 4-, and 5-positions of the phenyl ring, which confer steric bulk and electron-donating effects.

Properties

IUPAC Name

1-(2,4,5-trimethylphenyl)ethylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-7-5-9(3)11(6-8(7)2)10(4)13-12/h5-6,10,13H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBMMVGDWFEHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(C)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4,5-Trimethylphenyl)ethylhydrazine can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trimethylbenzaldehyde with ethylhydrazine under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired hydrazine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,5-Trimethylphenyl)ethylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.

    Reduction: It can be reduced to form primary amines or other reduced products.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce primary amines.

Scientific Research Applications

1-(2,4,5-Trimethylphenyl)ethylhydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trimethylphenyl)ethylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogs with Substituted Phenyl Groups

(4-Ethylphenyl)hydrazine hydrochloride (CAS 53661-18-0)
  • Structure : A hydrazine group attached to a 4-ethylphenyl ring.
  • Key Differences: The target compound has three methyl groups (2,4,5-trimethyl) versus a single ethyl group in this analog. Methyl groups are weaker electron donors compared to ethyl, and the 2,4,5-trimethyl substitution creates greater steric hindrance.
  • Applications : Used in pharmaceutical intermediates due to its reactivity in condensation reactions .
1-[1-(4-Methylphenyl)ethyl]hydrazine
  • Structure : A hydrazine group linked to a 4-methylphenyl-substituted ethyl chain.
  • Key Differences : The absence of 2- and 5-methyl groups reduces steric effects compared to the target compound. This may enhance solubility in polar solvents.
Trimethoxyphenyl-Based Hydrazines (e.g., (Z)-3,4-Dimethoxy-N-(3-oxo-3-(2-phenylhydrazinyl)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)benzamide)
  • Structure : Hydrazine derivatives with electron-rich trimethoxy phenyl groups.
  • Key Differences: Methoxy groups are stronger electron donors than methyl, altering electronic properties and reactivity. These compounds are often explored as anticancer agents due to tubulin inhibition .

Functional Analogs with Hydrazine Moieties

4-(3-Nitrophenyl)thiazol-2-ylhydrazine Derivatives
  • Structure : Hydrazine linked to a thiazole ring and nitro-substituted phenyl groups.
  • Key Differences: The nitro group introduces electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound. Such derivatives exhibit antioxidant and monoamine oxidase-B (MAO-B) inhibitory activities .
5-(4-Ethoxyphenyl)-4-[(2E)-2-(2-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol
  • Structure : A hydrazone (azavinyl) derivative with a 2-methylbenzylidene group.
  • Key Differences : Hydrazones are more planar and conjugated than alkylhydrazines, influencing binding affinity in enzyme inhibition. This compound has shown antimicrobial activity .

Comparative Data Table

Compound Molecular Formula Substituents on Phenyl Ring Key Functional Groups Biological Activity/Applications References
1-(2,4,5-Trimethylphenyl)ethylhydrazine C11H18N2 2,4,5-Trimethyl Ethylhydrazine Not reported (inferred: intermediates)
(4-Ethylphenyl)hydrazine hydrochloride C8H12N2·HCl 4-Ethyl Hydrazine Pharmaceutical synthesis
1-[1-(4-Methylphenyl)ethyl]hydrazine C9H14N2 4-Methyl Ethylhydrazine Chemical intermediates
(Z)-3,4-Dimethoxy-N-(3-oxo-3-(2-phenylhydrazinyl)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)benzamide C31H31N3O6 3,4,5-Trimethoxy Hydrazine, oxazolone Anticancer research
4-(3-Nitrophenyl)thiazol-2-ylhydrazine C9H8N4O2S 3-Nitro Thiazole-hydrazine MAO-B inhibition, antioxidant

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